![molecular formula C18H22K2O8S2 B099602 1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT CAS No. 17046-60-5](/img/structure/B99602.png)
1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3,510-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT”, also known as β-Estradiol 3,17-disulfate dipotassium salt, is a synthetic biochemical compound . It has a linear formula of C18H22O8S2K2 .
Molecular Structure Analysis
The molecular weight of this compound is 508.69 . The InChI string representation of its structure is1S/C18H24O8S2.K.H/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/t14-,15-,16+,17+,18+;;/m1../s1 . Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Understanding the Role in Cancer Research
The compound 1,3,5[10]-Estratriene-3,17beta-diol disulfate dipotassium salt, known for its implications in the field of oncology, particularly in breast cancer research, plays a significant role in understanding estrogen's impact on cancerous tissues. Research highlights that estrogen exposure is a crucial factor in the genesis and evolution of breast tumors, which are initially estrogen-sensitive. The local biosynthesis of estrogen in breast cancer tissues, facilitated by enzymes such as aromatase and sulfatase, is significant for tumor growth. The concept of 'Selective Estrogen Enzyme Modulators' (SEEM) emerges as a novel approach to breast cancer treatment, focusing on inhibiting enzymes involved in estrogen biosynthesis within the tumor microenvironment. This pathway offers a promising avenue for therapeutic intervention, potentially impacting the local estrogen levels and thereby influencing the progression of estrogen-dependent cancers (Pasqualini, 2004).
Advances in Steroid Sulfatase Inhibition
Steroid sulfatase inhibitors represent a frontier in targeting the local production of estrogens and androgens from systemic precursors, impacting the management of estrogen- and androgen-dependent disorders such as various cancers and dermatological conditions. The development of potent arylsulfamate-based, irreversible inhibitors, along with the discovery of reversible inhibitors, showcases the evolution of therapeutic strategies aimed at controlling hormone-dependent diseases by modulating local hormone levels. The publication of the X-ray structure of steroid sulfatase is expected to invigorate research in this domain, offering new perspectives on enzyme inhibition and therapeutic application (Nussbaumer & Billich, 2004).
Exploring Alternative Pathways for Androgen Regulation
The metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, highlights an alternative pathway for androgen regulation, emphasizing the complexity of gonadal steroid hormone actions across various physiological processes. This pathway, mediated by estrogen receptors and not androgen receptors, suggests a nuanced understanding of hormone action beyond traditional androgen signaling. Such insights could lead to innovative approaches in managing conditions influenced by hormonal imbalances, particularly stress responses and neural protection, by targeting specific androgen metabolites and their receptor pathways (Handa et al., 2008).
Safety And Hazards
Propriétés
InChI |
InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJNJFKHRQXBQ-CMZLOHJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24KO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585143 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Estradiol 3,17-disulfate dipotassium salt | |
CAS RN |
17046-60-5 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


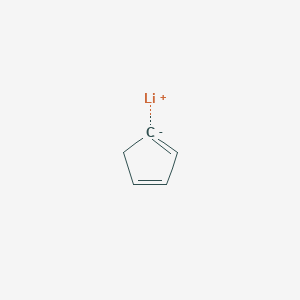

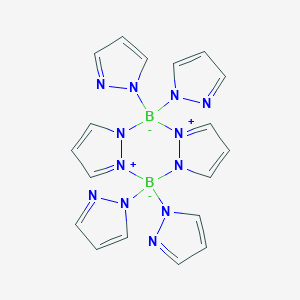
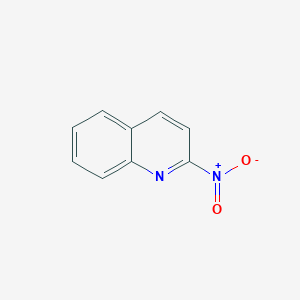
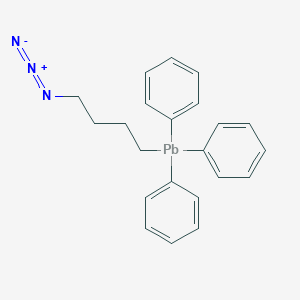
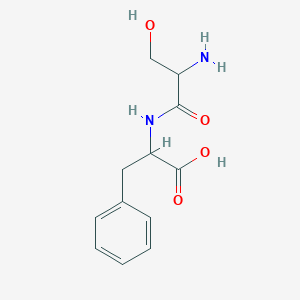
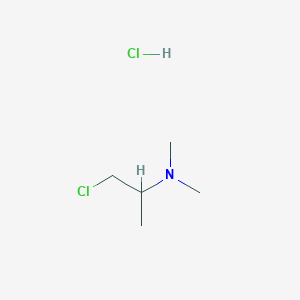
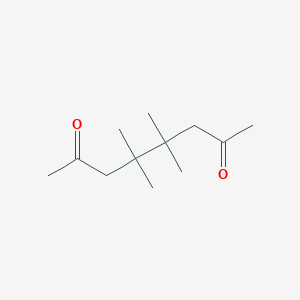
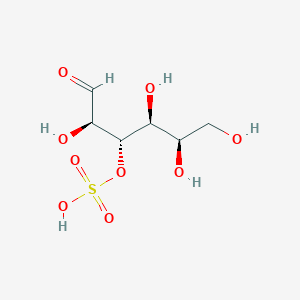
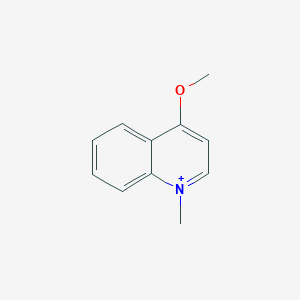
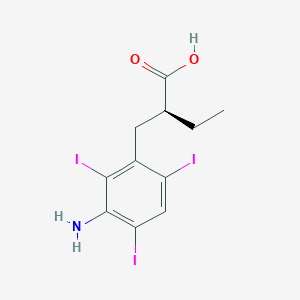
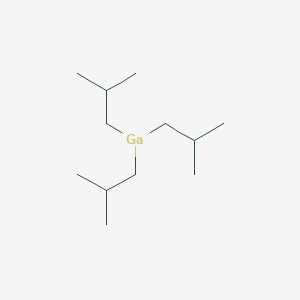
acetic acid](/img/structure/B99544.png)